Bismuth(III) vanadate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

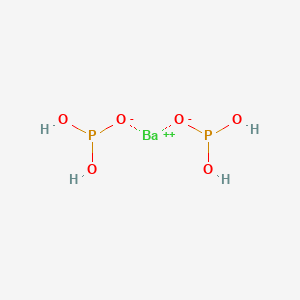

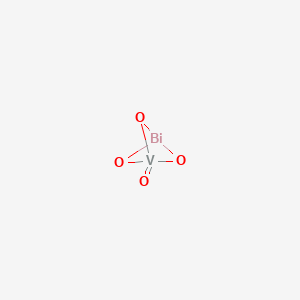

Bismuth(III) vanadate is a useful research compound. Its molecular formula is BiO4V and its molecular weight is 323.919 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bismuth(III) vanadate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth(III) vanadate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photocatalytic Applications

Bismuth vanadate (BiVO4) is recognized as a promising visible-light-driven semiconductor photocatalyst due to advantages like low production cost, low toxicity, high photostability, and resistance to photo-corrosion. Its application is particularly notable in the degradation of organic pollutants under visible-light illumination. However, the efficiency of BiVO4-based photocatalysts under sunlight is a matter of debate, with few studies identifying by-products and evaluating the actual efficiency of these materials. Significant strides have been made in enhancing photocatalytic activity by controlling morphology and growth mechanisms, doping with metal and non-metal elements, and semiconductor coupling. Recent advancements also involve strategies to improve charge separation, transport, and transfer aspects crucial for photochemical conversion efficiency. Understanding these charge kinetics is fundamental for designing BiVO4 with optimum structures and may serve as a guideline for fabricating metal oxide photocatalysts (Malathi et al., 2018), (Tan et al., 2017), (Monfort & Plesch, 2018).

Detoxification of Heavy Metals

Bismuth vanadate is extensively used in the detoxification of heavy metals from the aquatic environment due to its physicochemical properties like a 2.4 eV band gap. It comes in various structures, with the capacity to be modified by metals or non-metals to enhance photocatalytic properties for heavy metals detoxification. This modification can alter properties like band gap, absorption capacity, and surface area, thus enhancing photocatalytic performance (Tahir et al., 2019).

Environmental and Ecotoxicological Behavior

Despite bismuth and its compounds being considered non-toxic, the rising use of bismuth as a lead replacement has highlighted the limited knowledge about its environmental and ecotoxicological behavior. A critical review of existing information on bismuth occurrence in natural waters revealed a wide and unexplained dispersion of published data, raising questions about analytical methodologies and the critical need for improved detection techniques (Filella, 2010).

Sorptive Properties for Contaminant Removal

Bismuth compounds, due to their sorptive properties, are used for the removal of ionic contaminants from aqueous solutions. Various bismuth-based adsorbents have been developed for this purpose, particularly in the treatment of drinking water. Hydrous bismuth oxides, for instance, show potential for nitrate and fluoride removal, highlighting the significance of bismuth compounds in environmental applications (Ranjan et al., 2019).

特性

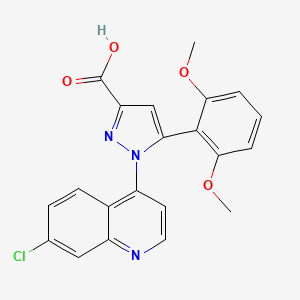

IUPAC Name |

2,4,5-trioxa-1-bisma-3λ5-vanadabicyclo[1.1.1]pentane 3-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWWISLMBKFJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V]12O[Bi](O1)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth(III) vanadate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B8144544.png)

![2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B8144546.png)

![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)

![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)

![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)